molecular formula C31H41N5O9S B12064933 MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC

Cat. No.: B12064933
M. Wt: 659.8 g/mol
InChI Key: APQSZEFHNKLYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This compound is particularly useful for studying the activity of elastases and chymotrypsin-like serine peptidases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes:

    Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain on a solid resin support. Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

    Deprotection Steps: After each coupling, the temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage from Resin: The completed peptide is cleaved from the resin and fully deprotected using a TFA-based cleavage cocktail.

    Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC primarily undergoes hydrolysis reactions catalyzed by elastases and chymotrypsin-like serine peptidases. The hydrolysis of the peptide bond releases the fluorophore 7-amino-4-methylcoumarin (AMC), which emits fluorescence.

Common Reagents and Conditions

    Enzymes: Human leukocyte elastase and porcine pancreatic elastase are commonly used to catalyze the hydrolysis.

    Buffers: Reactions are typically carried out in phosphate-buffered saline (PBS) at physiological pH (around 7.4).

Major Products

The major product of the enzymatic hydrolysis of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC).

Scientific Research Applications

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is widely used in scientific research for:

    Enzyme Activity Assays: It serves as a substrate to measure the activity of elastases and chymotrypsin-like serine peptidases.

    Drug Screening: It is used in high-throughput screening assays to identify potential inhibitors of elastases, which are therapeutic targets for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

    Biochemical Studies: Researchers use this compound to study the specificity and kinetics of enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC involves its cleavage by elastases and chymotrypsin-like serine peptidases. The enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bond. This reaction releases the fluorophore 7-amino-4-methylcoumarin (AMC), which emits a fluorescent signal upon excitation.

Comparison with Similar Compounds

Similar Compounds

    MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-AMC: Another fluorogenic substrate for elastases, differing by the substitution of methionine with valine.

    MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Phe-AMC: Similar substrate with phenylalanine instead of methionine.

Uniqueness

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is unique due to its specific peptide sequence, which provides distinct substrate specificity for certain elastases and chymotrypsin-like serine peptidases. This specificity makes it a valuable tool for studying these enzymes’ activity and for screening potential inhibitors.

Properties

IUPAC Name

methyl 4-[[1-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQSZEFHNKLYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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